2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol
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Overview
Description
2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene core with a hydroxyl group at the 6th position and a 2,6-dimethylphenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2,6-dimethylphenyl)acetophenone with salicylaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is heated under reflux until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromene ring can be reduced to form a dihydrochromene derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-one.
Reduction: Formation of 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromane.
Substitution: Formation of halogenated derivatives like 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-yl chloride.
Scientific Research Applications
2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-one
- 2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromane
- 2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-yl chloride
Uniqueness
2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol is unique due to the presence of both a hydroxyl group and a 2,6-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18O2 |
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Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H18O2/c1-11-4-3-5-12(2)17(11)16-8-6-13-10-14(18)7-9-15(13)19-16/h3-5,7,9-10,16,18H,6,8H2,1-2H3 |
InChI Key |
KMBWXNNIYGKGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
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